molecular formula C10H17Cl2N3O2 B2382390 4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride CAS No. 2174002-43-6

4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride

Cat. No.: B2382390
CAS No.: 2174002-43-6
M. Wt: 282.17
InChI Key: WHIIKUFMUAWKOU-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt featuring an imidazole core substituted with a methyl group at position 4, a piperidin-3-yl group at position 2, and a carboxylic acid moiety at position 3. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research, particularly in drug discovery targeting receptors or enzymes where imidazole and piperidine motifs are pharmacologically relevant .

Properties

IUPAC Name

5-methyl-2-piperidin-3-yl-1H-imidazole-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.2ClH/c1-6-8(10(14)15)13-9(12-6)7-3-2-4-11-5-7;;/h7,11H,2-5H2,1H3,(H,12,13)(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIIKUFMUAWKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2CCCNC2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the imidazole ring, followed by the introduction of the piperidine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomer: 4-Methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylic acid hydrochloride

Key Differences :

  • Substitution Position : The piperidine ring is attached at position 4 (piperidin-4-yl) instead of position 3 .
  • Salt Form: Monohydrochloride vs. dihydrochloride, affecting solubility and ionic interactions.
  • Molecular Weight: 282.17 g/mol (monohydrochloride) vs. ~298.18 g/mol (dihydrochloride, estimated).

Implications: The piperidin-4-yl isomer may exhibit altered binding to targets like G-protein-coupled receptors (GPCRs) due to spatial differences. The reduced chloride content in the monohydrochloride form could lower aqueous solubility compared to the dihydrochloride analog .

Agricultural Imidazole Derivatives: Imazamox and Imazethapyr

Structural Contrasts :

  • Core Structure : Imazamox and imazethapyr feature a 4,5-dihydroimidazol-2-yl group linked to pyridinecarboxylic acid, unlike the target compound’s fully unsaturated imidazole and piperidine groups .
  • Functional Groups : The agricultural compounds lack a piperidine moiety but include methoxymethyl or ethyl substituents on pyridine.

Functional Relevance :
The target compound’s carboxylic acid and piperidine groups may favor interactions with mammalian enzymes (e.g., histamine receptors), whereas imazamox and imazethapyr’s pyridinecarboxylic acid groups are optimized for herbicidal activity via acetolactate synthase inhibition .

Pharmaceutical Analogs: Levocetirizine Dihydrochloride

Key Differences :

  • Core Structure : Levocetirizine contains a piperazine ring and a chlorophenyl group, contrasting with the imidazole-piperidine-carboxylic acid framework of the target compound .
  • Molecular Weight : 461.81 g/mol (Levocetirizine) vs. ~298.18 g/mol (target compound).

Pharmacological Implications :
Levocetirizine’s piperazine and chlorophenyl groups confer potent antihistamine activity, while the target compound’s imidazole ring may enable interactions with metal ions or heme-containing proteins. The smaller size of the target compound could enhance blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Piperidin-4-yl Isomer Levocetirizine Dihydrochloride
Molecular Weight ~298.18 282.17 461.81
Salt Form Dihydrochloride Hydrochloride Dihydrochloride
Key Functional Groups Imidazole, Carboxylic acid, Piperidin-3-yl Imidazole, Carboxylic acid, Piperidin-4-yl Piperazine, Chlorophenyl, Carboxylic acid
Potential Applications CNS/GPCR-targeted drugs Drug discovery Antihistamine

Biological Activity

4-Methyl-2-(piperidin-3-yl)-1H-imidazole-5-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H15Cl2N3O2
  • Molecular Weight : 248.15 g/mol
  • CAS Number : 2168139-12-4

The compound features an imidazole ring substituted with a piperidine moiety and a carboxylic acid group, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study focusing on high-throughput screening against Mycobacterium tuberculosis found that compounds with similar structures showed promising activity, with some exhibiting minimum inhibitory concentrations (MIC) below 20 µM .

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is often influenced by their structural characteristics. In the case of this compound:

  • Piperidine Substitution : Variations in the piperidine ring can affect potency and selectivity against specific pathogens.
  • Carboxylic Acid Group : This functional group is essential for maintaining solubility and facilitating interactions with biological targets.

A systematic SAR study revealed that modifications to the piperidine ring can enhance antimicrobial efficacy while optimizing physicochemical properties .

Cytotoxicity and Selectivity

In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines, including HepG2 liver cells. The results indicated that while some derivatives showed effective antimicrobial activity, they also exhibited varying degrees of cytotoxicity, necessitating careful optimization to balance efficacy and safety .

Case Studies

  • Case Study on Mycobacterium tuberculosis :
    • In a high-throughput screening involving over 100,000 compounds, several imidazole derivatives were identified as hits against Mycobacterium tuberculosis. Among these, compounds similar to this compound demonstrated MIC values indicating strong potential as anti-tubercular agents .
  • Antimalarial Activity :
    • Another study explored the potential of imidazole derivatives in treating malaria. Compounds were tested against Plasmodium falciparum, with some analogs showing significant inhibition of parasite growth. The findings suggested that structural modifications could lead to enhanced antimalarial activity while improving metabolic stability .

Data Tables

Compound NameCAS NumberMolecular WeightMIC (µM)Cytotoxicity (IC50 µM)
This compound2168139-12-4248.15<20 (against M. tuberculosis)Varies by analog

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